![molecular formula C5H13NO6P2 B14303230 [(Cyclobutylamino)-phosphonomethyl]phosphonic acid CAS No. 124351-87-7](/img/structure/B14303230.png)
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid is a compound that features a phosphonic acid functional group bonded to a cyclobutylamino group. This compound is part of the broader class of phosphonic acids, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. Phosphonic acids are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Industrial production methods may involve large-scale adaptations of these laboratory techniques to ensure efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used to study enzyme inhibition and as a tool to investigate physiological effects of phosphorylations
Industry: It is used in the design of supramolecular or hybrid materials, for the functionalization of surfaces, and in analytical purposes
Mécanisme D'action
The mechanism of action of [(Cyclobutylamino)-phosphonomethyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes. By mimicking the structure of natural substrates, it can inhibit enzyme activity, thereby affecting various biochemical pathways. This inhibition can lead to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
[(Cyclobutylamino)-phosphonomethyl]phosphonic acid can be compared with other similar compounds, such as:
Fosfomycin: A widely used antibacterial drug that also contains a phosphonic acid group.
Alendronic acid: A bisphosphonate used to treat osteoporosis.
Amino phosphonates: Compounds that contain both amino and phosphonic acid groups and are used in various applications, including as enzyme inhibitors. The uniqueness of this compound lies in its specific structure and the presence of the cyclobutylamino group, which may confer distinct biological and chemical properties.
Propriétés
Numéro CAS |
124351-87-7 |
|---|---|
Formule moléculaire |
C5H13NO6P2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
[(cyclobutylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C5H13NO6P2/c7-13(8,9)5(14(10,11)12)6-4-2-1-3-4/h4-6H,1-3H2,(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
UNLQCNUHOMXEEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(P(=O)(O)O)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


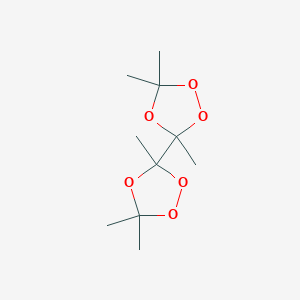
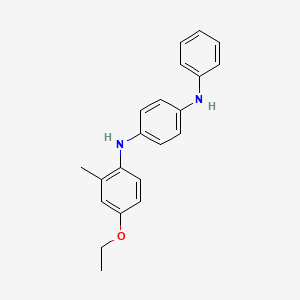
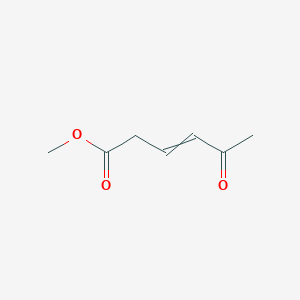
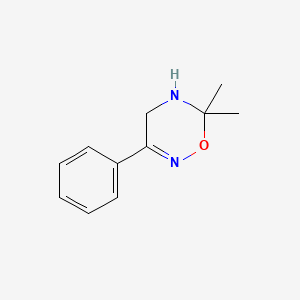
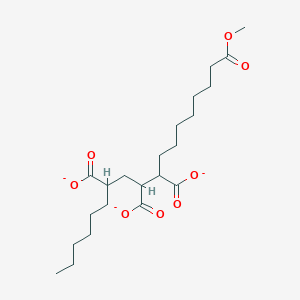
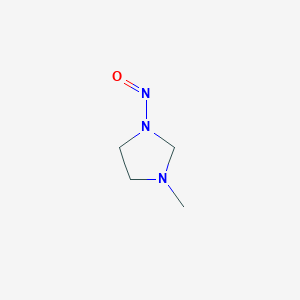
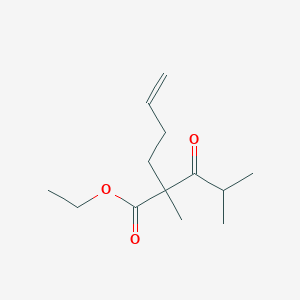
![2-{2-[(Furan-3-yl)methanesulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14303206.png)
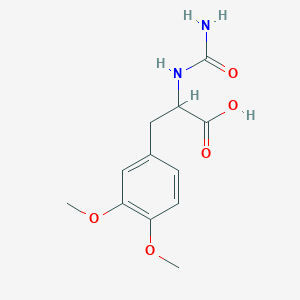
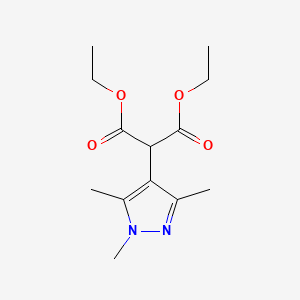
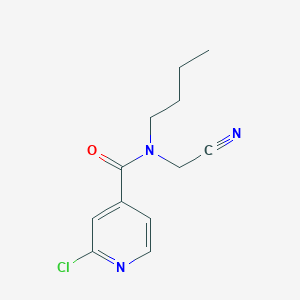
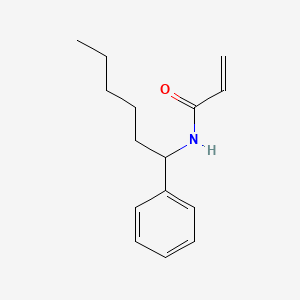
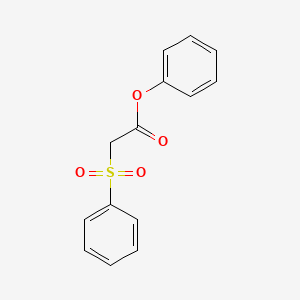
![N-[Cyclopentyl(piperidin-1-yl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14303240.png)
